(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known to be present in various biologically active natural products and pharmaceutically important compounds .
Chemical Reactions Analysis
Benzothiazoles can undergo various reactions, including nucleophilic additions and metal-catalyzed cross-coupling reactions . The specific reactions that this compound can undergo would depend on the specific conditions and reagents used.Scientific Research Applications
Antimicrobial Applications
Benzothiazoles and their derivatives have been studied extensively for their antimicrobial properties. For instance, Patel et al. (2011) synthesized a series of 2-amino substituted benzothiazoles and evaluated their in vitro antimicrobial activity, observing variable and modest activity against investigated strains of bacteria and fungi Patel, Agravat, & Shaikh, 2011. Similarly, Anuse et al. (2019) reported on the antimicrobial efficacy of substituted 2-aminobenzothiazoles derivatives, finding that certain compounds showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA) Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019.
Anticancer Applications
The exploration into anticancer applications of benzothiazoles and piperidine derivatives has also been significant. A study by Kumar et al. (2014) on 4-thiazolidinone analogues demonstrated potent antiproliferative effects on human leukemic cells, with compound 5 showing significant cytotoxicity and inducing cell death Kumar, Hanumappa, Hegde, Narasimhamurthy, Raghavan, & Rangappa, 2014. Another example includes the work by El-Sawy et al. (2013), who synthesized furo[2,3-g]-1,2,3-benzoxathiazine derivatives and tested them for their antiproliferative activity against various cancer cell lines, finding several compounds with significant activity El-Sawy, Ebaid, Abo‐Salem, El-Hallouty, Kassem, & Mandour, 2013.
Properties
IUPAC Name |
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-3-25-20-18(29-2)8-7-9-19(20)30-22(25)23-21(26)16-10-12-17(13-11-16)31(27,28)24-14-5-4-6-15-24/h7-13H,3-6,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOFBHMRUXQQQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.